molecular formula C26H31NO3 B11608432 3,3,6,6-tetramethyl-9-[4-(prop-2-en-1-yloxy)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

3,3,6,6-tetramethyl-9-[4-(prop-2-en-1-yloxy)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B11608432
M. Wt: 405.5 g/mol
InChI Key: JNDKXXHGZCUVGZ-UHFFFAOYSA-N
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Description

3,3,6,6-TETRAMETHYL-9-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic compound belonging to the class of acridine derivatives. Acridines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,6,6-TETRAMETHYL-9-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione, an aldehyde, and an amine or ammonium acetate. The reaction is often carried out in the presence of an ionic liquid such as [bmim]Br at elevated temperatures (e.g., 90°C) for about an hour . Another method involves microwave-assisted synthesis, where benzaldehyde and 1,3-cyclohexanedione are treated in acetic acid under microwave irradiation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of ionic liquids and microwave-assisted synthesis suggests that these methods could be scaled up for industrial applications due to their efficiency and environmentally benign nature.

Chemical Reactions Analysis

Types of Reactions

3,3,6,6-TETRAMETHYL-9-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro or tetrahydro derivatives.

Scientific Research Applications

3,3,6,6-TETRAMETHYL-9-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3,6,6-TETRAMETHYL-9-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with molecular targets and pathways. For instance, as a calcium channel modulator, it binds to specific sites on the calcium channels, altering their function and affecting cellular processes such as muscle contraction and neurotransmitter release . The exact molecular targets and pathways may vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,6,6-TETRAMETHYL-9-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is unique due to its specific structural features, such as the presence of the prop-2-en-1-yloxy group and the decahydroacridine core. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C26H31NO3

Molecular Weight

405.5 g/mol

IUPAC Name

3,3,6,6-tetramethyl-9-(4-prop-2-enoxyphenyl)-2,4,5,7,9,10-hexahydroacridine-1,8-dione

InChI

InChI=1S/C26H31NO3/c1-6-11-30-17-9-7-16(8-10-17)22-23-18(12-25(2,3)14-20(23)28)27-19-13-26(4,5)15-21(29)24(19)22/h6-10,22,27H,1,11-15H2,2-5H3

InChI Key

JNDKXXHGZCUVGZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)OCC=C)C(=O)C1)C

Origin of Product

United States

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